5-(4-tert-Butyl-phenyl)-4-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol
Description
Overview of 5-(4-Tert-Butyl-phenyl)-4-(2-Chloro-phenyl)-4H-1,2,4-Triazole-3-Thiol
5-(4-Tert-butyl-phenyl)-4-(2-chloro-phenyl)-4H-1,2,4-triazole-3-thiol (CAS: 748793-35-3) is a heterocyclic compound belonging to the 1,2,4-triazole-3-thiol family. Its molecular formula is C₁₈H₁₈ClN₃S, with a molecular weight of 343.9 g/mol. The IUPAC name, 5-(4-tert-butylphenyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl hydrosulfide, reflects its structural complexity, featuring a triazole core substituted with tert-butyl, chloroaryl, and thiol functional groups. This arrangement confers unique electronic and steric properties, making it a subject of interest in coordination chemistry and materials science.
The compound’s crystalline solid state and moderate solubility in polar organic solvents, such as dimethyl sulfoxide (DMSO), are attributed to its planar aromatic triazole ring and hydrophobic substituents. Spectroscopic characterization, including ¹H NMR and IR, confirms the presence of characteristic N–H (≈3100 cm⁻¹) and C=S (≈1250 cm⁻¹) stretching vibrations.
Historical Context and Discovery of 1,2,4-Triazole-3-Thiol Derivatives
The synthesis of 1,2,4-triazole-3-thiol derivatives dates to the mid-20th century, driven by their pharmacological potential. Early methods involved cyclization of thiosemicarbazides or reactions of hydrazides with carbon disulfide. For example, Pellizzari’s 1911 work on triazole synthesis laid the groundwork for later modifications, including the introduction of sulfur-containing moieties.
In the 2000s, advances in microwave-assisted and solvent-free techniques enabled efficient synthesis of substituted triazoles, such as the target compound. A 2017 study demonstrated the utility of hydrazine hydrate and aromatic aldehydes in constructing 4-amino-5-aryl-1,2,4-triazole-3-thiols, a scaffold directly related to the reviewed molecule. The specific derivative discussed here was first reported in pharmacological screens exploring triazole-thiols as metallo-β-lactamase inhibitors, highlighting its role in addressing antibiotic resistance.
Relevance of Triazole-Based Compounds in Contemporary Chemical Research
Triazole derivatives are pivotal in medicinal chemistry, materials science, and organocatalysis due to their stability and tunable reactivity. Key applications include:
Table 1: Applications of Triazole Derivatives
The target compound’s 1,2,4-triazole core allows for diverse functionalization, enabling interactions with biological targets (e.g., enzymes) or metal ions. Recent studies emphasize its role in hybrid materials, such as cadmium polymers with anion-dependent luminescence.
Scope and Objectives of the Review
This review systematically addresses:
- Synthetic Pathways : Comparison of traditional and green chemistry approaches for triazole-thiols.
- Structural Analysis : X-ray crystallography and spectroscopic data.
- Applications : Focus on biomedical and materials science innovations.
Excluded are toxicological profiles and formulation details, ensuring a focus on chemical synthesis and functional properties. By consolidating data from 18 primary sources, this work aims to clarify the compound’s role in advancing heterocyclic chemistry.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-4-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3S/c1-18(2,3)13-10-8-12(9-11-13)16-20-21-17(23)22(16)15-7-5-4-6-14(15)19/h4-11H,1-3H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEDDPDCTLGSCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-tert-Butyl-phenyl)-4-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with isothiocyanates. The reaction conditions often include:
Solvent: Common solvents used are ethanol, methanol, or acetonitrile.
Catalyst: Acidic or basic catalysts may be employed to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures ranging from 60°C to 120°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-chlorophenyl substituent undergoes nucleophilic aromatic substitution (NAS) under basic conditions. Key observations:
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Reagents : Amines, alkoxides, or thiols.
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Conditions : Reflux in polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C.
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Products : Substituted phenyl derivatives with enhanced solubility or bioactivity .
| Entry | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Ethanolamine | 2-(Hydroxyethylamino)phenyl derivative | 72 | |
| 2 | Sodium methoxide | 2-Methoxyphenyl derivative | 65 |
Oxidation of the Thiol Group
The thiol (-SH) moiety is susceptible to oxidation, forming disulfides or sulfonic acids:
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Reagents : H₂O₂, KMnO₄, or O₂.
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Conditions : Ambient to 60°C in aqueous or alcoholic media.
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Products :
Cyclocondensation Reactions
The triazole-thiol scaffold participates in cyclization to form fused heterocycles:
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Reagents : Aromatic carboxylic acids, POCl₃.
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Conditions : Reflux in POCl₃ for 3–5 hours.
textExample Reaction: 5-(4-*tert*-Butyl-phenyl)-4-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol + 4-Chlorobenzoic acid → 3-(2-Chlorophenyl)-6-(4-*tert*-butylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Yield: 38% [2]
Biological Interactions via Thiol Reactivity
The thiol group mediates interactions with biological targets:
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Disulfide bond formation : Reacts with cysteine residues in enzymes (e.g., thioredoxin reductase) .
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Metal chelation : Binds to Zn²⁺ or Fe³⁺ in metalloenzymes, altering catalytic activity .
Electrophilic Aromatic Substitution
The tert-butylphenyl group directs electrophiles to the para-position:
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Reagents : HNO₃, SO₃.
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Conditions : H₂SO₄ catalysis at 0–5°C.
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Products : Nitro- or sulfonated derivatives with retained triazole-thiol core .
Alkylation/Acylation of the Thiol Group
The thiol undergoes S-alkylation or acylation:
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Reagents : Alkyl halides, acyl chlorides.
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Conditions : K₂CO₃ in acetone or CH₃CN.
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Products : Thioethers or thioesters with modulated lipophilicity .
| Entry | Reagent | Product | Application |
|---|---|---|---|
| 1 | Benzyl chloride | S-Benzyl derivative | Enhanced antifungal activity |
| 2 | Acetyl chloride | S-Acetyl derivative | Prodrug formulation |
Key Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
5-(4-tert-Butyl-phenyl)-4-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol has been explored for its potential as an anti-cancer agent. Studies have indicated that compounds featuring triazole moieties exhibit cytotoxic effects against various cancer cell lines. The thiol group may enhance the compound's ability to act as a reducing agent, potentially increasing its efficacy in targeting cancer cells.
Case Study: Anti-cancer Activity
A study conducted on the compound's derivatives showed promising results against breast cancer cell lines, indicating that modifications to the triazole structure can enhance biological activity. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Agricultural Science
This compound has also shown potential as a fungicide. Triazoles are well-known for their antifungal properties, and the presence of the chloro and tert-butyl groups may enhance its efficacy against fungal pathogens affecting crops.
Case Study: Fungicidal Efficacy
Research demonstrated that formulations containing 5-(4-tert-butyl-phenyl)-4-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol exhibited significant inhibitory effects on plant pathogenic fungi such as Fusarium and Botrytis species. Field trials confirmed its effectiveness in protecting crops from fungal infections.
Materials Science
In materials science, this compound can be utilized in the development of novel polymers and coatings due to its unique chemical structure. The thiol group can facilitate cross-linking reactions, enhancing the mechanical properties of polymers.
Case Study: Polymer Development
A recent study explored the incorporation of this compound into polymer matrices to improve thermal stability and mechanical strength. Results indicated that polymers modified with 5-(4-tert-butyl-phenyl)-4-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol exhibited superior performance compared to unmodified counterparts.
Mechanism of Action
The mechanism of action of 5-(4-tert-Butyl-phenyl)-4-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways: Inhibition of enzyme activity or disruption of cellular processes leading to antimicrobial or therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound with similar structural features.
5-Phenyl-4H-[1,2,4]triazole-3-thiol: A simpler analog with similar biological activities.
4-(2-Chlorophenyl)-1,2,4-triazole: Another analog with comparable properties.
Uniqueness
Substituent Effects: The presence of tert-butyl and chloro groups enhances the compound’s stability and biological activity.
Enhanced Activity: Compared to simpler triazole derivatives, this compound may exhibit superior antimicrobial and enzyme inhibitory properties.
Biological Activity
The compound 5-(4-tert-Butyl-phenyl)-4-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol is a member of the triazole-thiol class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Molecular Formula: C18H18ClN3S
- Molecular Weight: 343.87 g/mol
- CAS Number: 748793-35-3
The structural formula of the compound includes a triazole ring fused with thiol and substituted phenyl groups, which contribute to its biological properties.
Pharmacological Effects
Research has indicated that derivatives of 1,2,4-triazoles exhibit a range of pharmacological activities, including:
- Antimicrobial Activity: Triazole compounds are known for their antibacterial and antifungal properties. The mechanism often involves the inhibition of ergosterol biosynthesis in fungi, which is crucial for cell wall integrity .
- Anticancer Properties: Studies have shown that triazole-thiol derivatives can inhibit the proliferation of various cancer cell lines. For instance, certain derivatives have demonstrated significant cytotoxicity against human breast cancer (MCF-7) and liver cancer (HepG2) cells .
- CNS Activity: Some studies suggest that triazole-thiol compounds can exhibit analeptic or deprimo actions, influencing central nervous system activity. The presence of halogen substituents (like chlorine) appears to enhance these effects .
Case Studies and Research Findings
- Antimicrobial Activity Study :
- Anticancer Activity :
- CNS Activity Evaluation :
Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against bacteria/fungi | |
| Anticancer | Cytotoxicity in cancer cell lines | |
| CNS Activity | Analeptic/deprimo effects |
The biological activity of 5-(4-tert-butyl-phenyl)-4-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes: Triazoles often inhibit enzymes involved in critical metabolic pathways in pathogens and cancer cells.
- Alteration of Cell Signaling: The compound may modulate signaling pathways involved in cell proliferation and survival.
Q & A
Basic: What are the standard synthetic routes for 5-(4-tert-Butyl-phenyl)-4-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol?
The compound is typically synthesized via alkylation of triazole-thiol precursors. A common method involves reacting 5-amino-4-(4-fluoro-phenyl)-4H-1,2,4-triazole-3-thiol with halogenated aromatic derivatives (e.g., 2-bromomethyl-1,3-difluoro-benzene) in dichloromethane using DIEA as a base. Purification is achieved via column chromatography (SiO₂, ethyl acetate/hexane gradients) . Alternative routes include cyclization of thiosemicarbazides or hydrazine-carbothioamide intermediates under basic conditions .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Optimization involves adjusting catalysts, solvents, and reaction times. For example:
- Catalysts : CuCl in Meerwein arylation enhances coupling efficiency for triazole-thiol derivatives, achieving yields up to 85.7% .
- Solvents : Polar aprotic solvents (e.g., DMSO or NMP) improve solubility of aromatic intermediates, while dichloromethane minimizes side reactions .
- Temperature : Room temperature minimizes decomposition, but reflux conditions may accelerate slow reactions .
Validate optimizations using LC-MS and ¹H-NMR to monitor intermediate formation .
Basic: What spectroscopic techniques confirm the compound’s structure?
- ¹H-NMR : Aromatic protons from tert-butyl (δ 1.3–1.4 ppm) and chlorophenyl (δ 7.2–7.8 ppm) groups show distinct splitting patterns. The thiol (-SH) proton is often absent due to tautomerism or oxidation .
- LC-MS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 356.08 for C₁₉H₁₉ClN₃S) and fragmentation patterns .
- Elemental Analysis : Validates C, H, N, and S percentages within ±0.4% of theoretical values .
Advanced: How to resolve contradictions in spectral data during characterization?
Discrepancies in ¹H-NMR shifts or elemental analysis may arise from tautomerism (thiol ↔ thione) or impurities. Strategies include:
- Tautomer Stabilization : Use DMSO-d₆ to stabilize thiol protons for detection .
- Cross-Validation : Combine LC-MS with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
- X-ray Crystallography : Resolves ambiguous tautomeric states by determining solid-state structures .
Basic: What in vitro assays are used to evaluate biological activity?
- Anticancer Screening : NCI-60 cell line panels at 10 μM concentration, with GI₅₀ values calculated for melanoma and breast cancer selectivity .
- Antifungal Activity : Broth microdilution assays against Candida spp. and Aspergillus spp., reporting MIC₉₀ values .
- Enzyme Inhibition : Docking studies on targets like TDP1 or β-tubulin to identify binding affinities .
Advanced: How do computational methods predict pharmacological activity?
- PASS Online : Predicts biological targets (e.g., kinase inhibition or apoptosis induction) based on structural descriptors .
- Molecular Docking : Simulates interactions with proteins (e.g., TDP1 or EGFR) using AutoDock Vina. Prioritize compounds with ΔG < -8 kcal/mol and hydrogen bonding to active sites .
- ADME Analysis : SwissADME predicts logP (optimal 2–3) and bioavailability scores to guide analog design .
Advanced: How does substituent variation impact biological selectivity?
Structure-activity relationship (SAR) studies reveal:
- Chlorophenyl Groups : 2,5-Dichloro substitution enhances melanoma cell line selectivity (GI₅₀ = 1.2 μM) by increasing hydrophobicity and target binding .
- tert-Butyl Groups : Improve metabolic stability but may reduce solubility; balance via logP optimization .
- Triazole-Thiol Tautomers : Thione forms show higher antifungal activity due to improved membrane penetration .
Advanced: What challenges arise in reproducing synthetic protocols?
- Catalyst Purity : Trace Cu²⁺ in CuCl can alter Meerwein arylation pathways, requiring strict anhydrous conditions .
- Column Chromatography : Inconsistent SiO₂ activity affects elution profiles; pre-condition columns with 5% MeOH .
- Spectral Artifacts : Oxidation during NMR sample preparation may obscure thiol protons; use degassed solvents .
Advanced: How to design analogs with improved pharmacokinetics?
- Bioisosteres : Replace tert-butyl with trifluoromethyl to enhance metabolic stability without increasing logP .
- Prodrug Strategies : Acetylate the thiol group to improve oral absorption, with in vivo enzymatic reactivation .
- PEGylation : Increase water solubility by conjugating polyethylene glycol to the triazole ring .
Advanced: How to address discrepancies in biological activity across studies?
Contradictions may stem from assay conditions (e.g., serum protein binding) or cell line heterogeneity. Mitigate via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
